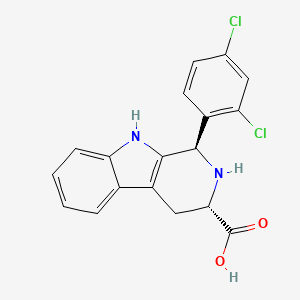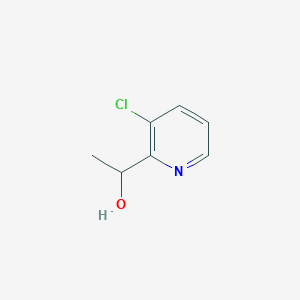
1-(3-Chloropyridin-2-yl)ethanol
Overview
Description
1-(3-Chloropyridin-2-yl)ethanol is an organic compound that belongs to the class of chloropyridines This compound features a pyridine ring substituted with a chlorine atom at the third position and an ethanol group at the second position
Mechanism of Action
Target of Action
1-(3-Chloropyridin-2-yl)ethanol is a key intermediate in the synthesis of the insecticide chlorantraniliprole . Chlorantraniliprole is a novel ryanodine receptor inhibitor with high efficiency, low toxicity, and unique action mechanism . The primary target of this compound is the insect ryanodine receptor .
Mode of Action
The compound operates by a highly specific biochemical mode of action. It binds and activates ryanodine receptors, resulting in depletion of intracellular calcium stores . This leads to muscle paralysis and death in insects .
Biochemical Pathways
The affected biochemical pathway is the calcium signaling pathway in insects. The activation of the ryanodine receptor by the compound causes the release of endogenous calcium ions . This disrupts the normal functioning of the insect’s muscles, leading to paralysis and death .
Pharmacokinetics
It is known that the extent of absorption of chlorantraniliprole, a compound synthesized using this compound, is dependent on the dose administered . Chlorantraniliprole is extensively metabolized through various processes including hydroxylation, N-demethylation, nitrogen-to-carbon cyclization, oxidation of alcohols to carboxylic acids, amide-bridge cleavage, amine hydrolysis, and O-glucuronidation .
Result of Action
The result of the action of this compound is the death of insects. The compound induces the activation of an insect ryanodine receptor to cause the release of endogenous calcium ions . This leads to muscle paralysis and ultimately, the death of the insect .
Biochemical Analysis
Biochemical Properties
It is known that pyridine compounds, like 1-(3-Chloropyridin-2-yl)ethanol, can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the compound and the biomolecules it interacts with.
Cellular Effects
It is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Chloropyridin-2-yl)ethanol can be synthesized through several methods. One common approach involves the reaction of 3-chloropyridine with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The process may include the use of catalysts to enhance the reaction rate and yield. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloropyridin-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products Formed:
Oxidation: Formation of 3-chloropyridine-2-carbaldehyde or 3-chloropyridine-2-carboxylic acid.
Reduction: Formation of 1-(3-chloropyridin-2-yl)ethylamine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
1-(3-Chloropyridin-2-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the field of anti-cancer and anti-inflammatory agents.
Industry: It is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Comparison with Similar Compounds
1-(3-Chloropyridin-2-yl)ethanol can be compared with other similar compounds, such as:
1-(3-Chloropyridin-2-yl)ethylamine: Similar structure but with an amine group instead of an ethanol group.
3-Chloropyridine-2-carboxylic acid: Similar structure but with a carboxylic acid group.
1-(3-Chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide: A more complex derivative with additional functional groups.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both a chlorine atom and an ethanol group. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
1-(3-chloropyridin-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-5(10)7-6(8)3-2-4-9-7/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGFQCVQIVYJJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=N1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)ethanesulfonamide](/img/structure/B2362798.png)
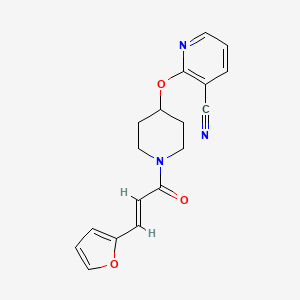
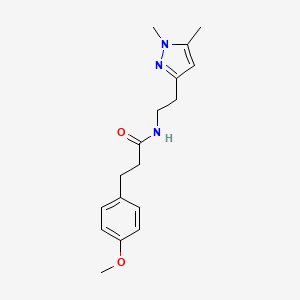
![2-(2,4-dichlorophenoxy)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2362806.png)
![5-Chloro-4-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-1,2,3-thiadiazole](/img/structure/B2362808.png)
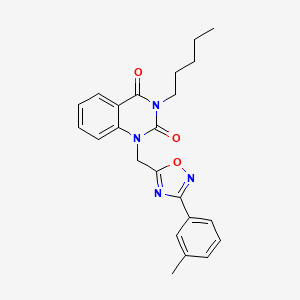
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-chloro-2-methoxyphenyl)methanone](/img/structure/B2362811.png)
![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3,3-dimethylbutanamide](/img/structure/B2362812.png)
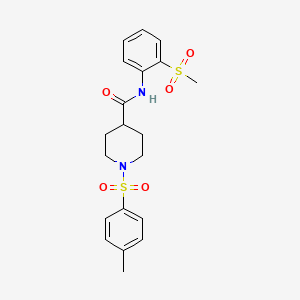
![(4Z)-3-amino-4-[2-(4-methylphenyl)hydrazin-1-ylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2362814.png)
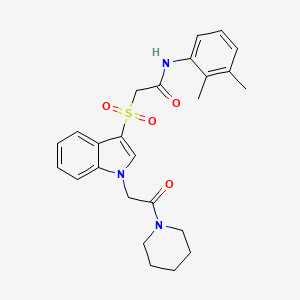

![1-(3-Phenylpropyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2362819.png)
